molecular formula C22H21N5O3 B5007185 1-[3-(1,3-benzodioxol-5-yl)-1-phenyl-1H-pyrazol-4-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]methanamine

1-[3-(1,3-benzodioxol-5-yl)-1-phenyl-1H-pyrazol-4-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]methanamine

Cat. No.: B5007185
M. Wt: 403.4 g/mol
InChI Key: XFPZNHQFGRXCQP-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several distinct functional groups, including a benzodioxol group, a phenyl group, a pyrazol group, and an oxadiazol group. These groups are common in many pharmaceuticals and synthetic compounds, and they can contribute to a wide range of chemical properties and biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple aromatic rings (in the benzodioxol, phenyl, and oxadiazol groups) would likely make the compound relatively flat and rigid. The nitrogen atoms in the pyrazol and oxadiazol groups could potentially act as hydrogen bond acceptors, influencing the compound’s interactions with other molecules .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. For instance, the benzodioxol group might undergo electrophilic aromatic substitution, while the pyrazol group might participate in nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of multiple aromatic rings might increase the compound’s hydrophobicity, while the nitrogen atoms could contribute to its polarity .

Future Directions

Future research on this compound could involve synthesizing it and studying its physical and chemical properties, reactivity, and potential biological activity. It could also be interesting to explore its interactions with various biological targets .

Properties

IUPAC Name

1-[3-(1,3-benzodioxol-5-yl)-1-phenylpyrazol-4-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3/c1-15-19(25-30-24-15)13-26(2)11-17-12-27(18-6-4-3-5-7-18)23-22(17)16-8-9-20-21(10-16)29-14-28-20/h3-10,12H,11,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFPZNHQFGRXCQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NON=C1CN(C)CC2=CN(N=C2C3=CC4=C(C=C3)OCO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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